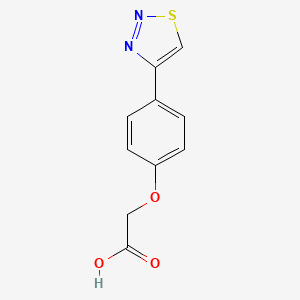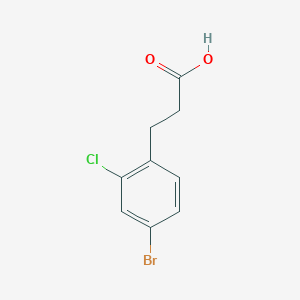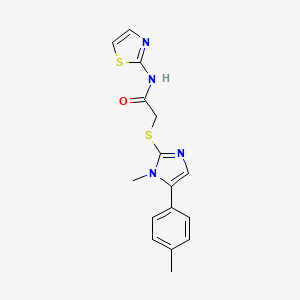
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” is a chemical compound with the molecular formula C10H8N2O3S . It is related to “4-(1,2,3-Thiadiazol-4-yl)phenol”, which has the empirical formula C8H6N2OS and a molecular weight of 178.21 .
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of 4-substitutedphenyl-1,3,4-oxadiazol/Thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives involves the use of semi/thiosemicarbazide and sodium acetate mixed with water, followed by the addition of substituted aldehydes in methanol at room temperature . Another method involves the cyclization of a compound to a 1,2,4-thiadiazole derivative, performed by bromination followed by treatment with potassium thiocyanate .Molecular Structure Analysis
The molecular structure of “2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” can be represented by the SMILES string OC1=CC=C(C=C1)C2=CSN=N2 . The compound has a molecular weight of 236.25 .Chemical Reactions Analysis
The chemical reactions involving “2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid” and related compounds are complex. For example, the singlet (s) signals between 5.44–5.45 δ ppm show the presence of -CH of the azetidine ring .Physical And Chemical Properties Analysis
The compound is predicted to have a density of 1.425±0.06 g/cm3 and a boiling point of 448.2±55.0 °C . The form of the compound is solid .Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,4-thiadiazole derivatives have been found to exhibit potent antimicrobial activity . They have been tested against various strains such as E. coli, B. mycoides, and C. albicans . Some of these compounds have shown inhibitory effects on Klebsiella pneumoniae and Staphylococcus hominis .
Antifungal Activity
These compounds also show significant antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anticancer Activity
1,3,4-thiadiazole derivatives have been associated with anticancer activity . For instance, certain 1,2,4-triazolo[3,4-b]thiadiazine derivatives have shown promising cytotoxic activities through EGFR and PARP-1 inhibitions with apoptosis-induction in cancer cells .
Antimalarial Activity
These compounds have also been studied for their antimalarial properties . This opens up possibilities for their use in the development of new antimalarial drugs.
Antioxidant Activity
1,3,4-thiadiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are crucial in neutralizing harmful free radicals in the body, thus these compounds could be used in the development of antioxidant supplements or drugs.
Anti-inflammatory Activity
These compounds have shown anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anticonvulsant Activity
1,3,4-thiadiazole derivatives have been associated with anticonvulsant activity . This suggests their potential use in the treatment of epilepsy and other seizure disorders.
Synthesis of Nitrogen, Oxygen, Sulfur, and Selenium Containing Compounds
These compounds have been used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds . This highlights their importance in the field of organic synthesis.
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes .
Mode of Action
It’s known that the thiadiazole ring can undergo reactions under certain conditions . This could potentially lead to interactions with its targets, causing changes in their function .
Biochemical Pathways
The compound’s potential to interact with various proteins and enzymes suggests that it could influence multiple pathways .
Pharmacokinetics
The compound’s molecular weight (23625) and predicted density (1425±006 g/cm3) suggest that it could have reasonable bioavailability .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities , suggesting that this compound could also have potential effects on cell viability.
Action Environment
The compound’s predicted boiling point (4482±550 °C) suggests that it could be stable under a wide range of conditions .
Propiedades
IUPAC Name |
2-[4-(thiadiazol-4-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c13-10(14)5-15-8-3-1-7(2-4-8)9-6-16-12-11-9/h1-4,6H,5H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIGNJDSYXLIRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2Z)-2-[(4-chlorophenyl)sulfonyl]-3-[(4-ethoxyphenyl)amino]acrylate](/img/structure/B2367230.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2367233.png)
![2-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)isoindoline-1,3-dione](/img/structure/B2367235.png)
![Ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-3-phenylpropanoate](/img/structure/B2367236.png)
![6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2367238.png)
![2-methyl-6-(2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-7-carbonyl)pyridazin-3(2H)-one](/img/structure/B2367239.png)




![1-(1,3-benzoxazol-2-yl)-N-[4-(benzyloxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2367247.png)
![1-(1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2367248.png)